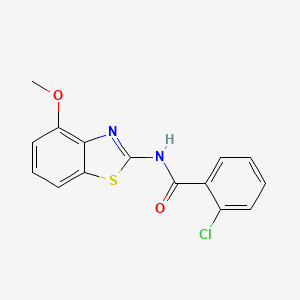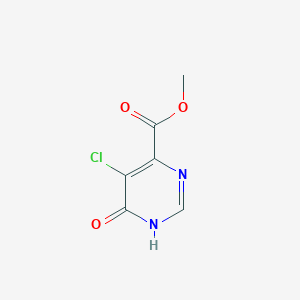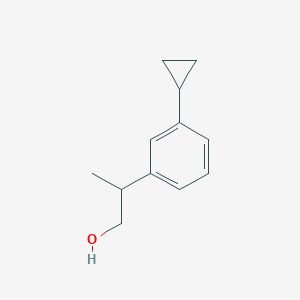![molecular formula C11H17NO2 B2694432 N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide CAS No. 2224217-93-8](/img/structure/B2694432.png)
N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide, also known as OC-10, is a chemical compound that has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide involves the inhibition of the vesicular monoamine transporter (VMAT). This transporter is responsible for the packaging of neurotransmitters into vesicles for release into the synapse. By inhibiting VMAT, N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide reduces the amount of neurotransmitter released into the synapse, leading to a decrease in neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide are related to its mechanism of action. By reducing neurotransmitter release, N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide can have effects on behavior, mood, and cognition. It has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as effects on locomotor activity and learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide in lab experiments is its selectivity for VMAT inhibition. This allows for specific manipulation of neurotransmitter release without affecting other aspects of neurotransmission. However, one limitation is that the effects of VMAT inhibition can be complex and may vary depending on the specific system being studied.
Future Directions
There are several potential future directions for research on N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide. One area of interest is its potential use as a tool for studying the mechanisms of addiction and substance abuse. It has also been suggested that N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide may have therapeutic potential for the treatment of certain psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the effects of VMAT inhibition and how they may vary in different systems.
Synthesis Methods
The synthesis of N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide involves the reaction of (1R,2S)-2-(oxan-4-yl)cyclopropanol with propargyl bromide in the presence of a base. The resulting product is then treated with an acid to form N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide. This synthesis method has been optimized to produce high yields of pure N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide.
Scientific Research Applications
N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the release of neurotransmitters, specifically dopamine and norepinephrine. This makes it a potential tool for studying the mechanisms of neurotransmission and the effects of drugs that target these systems.
properties
IUPAC Name |
N-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)12-10-7-9(10)8-3-5-14-6-4-8/h2,8-10H,1,3-7H2,(H,12,13)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQIVBIAKQITAX-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1C[C@H]1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2694351.png)
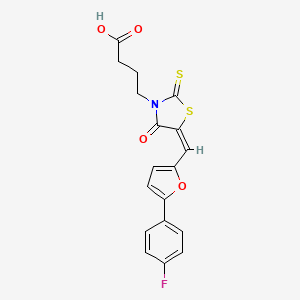
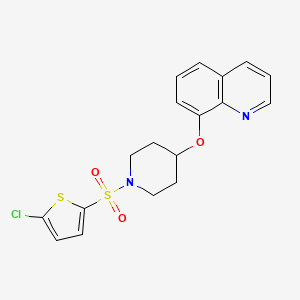
![2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2694359.png)
![N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2694360.png)
![5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2694361.png)
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2694362.png)
![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)

